2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a carbonyl-containing reagent under controlled conditions.
Cyclization to Form the Triazolo[4,3-b]pyridazin Ring: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-b]pyridazin ring system.
Coupling with Morpholine: The final step involves coupling the triazolo[4,3-b]pyridazin intermediate with morpholine under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine
- 2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene
Uniqueness
2-(Piperidine-1-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C15H20N6O2 |
---|---|
Molecular Weight |
316.36 g/mol |
IUPAC Name |
piperidin-1-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H20N6O2/c22-15(19-6-2-1-3-7-19)12-10-20(8-9-23-12)14-5-4-13-17-16-11-21(13)18-14/h4-5,11-12H,1-3,6-10H2 |
InChI Key |
JDRXBPSJOKCLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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